Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester, commonly referred to as bis(4-tert-butylphenyl) phenyl phosphate, is an organic compound characterized by the molecular formula and a molecular weight of approximately 438.5 g/mol. This compound features a phosphoric acid backbone with two tert-butylphenyl groups attached, which contribute to its unique chemical properties and applications in various fields, including plastics and pharmaceuticals .
These reactions are facilitated by common reagents such as oxidizing agents and nucleophiles.
Research into the biological activity of phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester has indicated potential interactions with various biomolecules. The compound may modulate enzyme activity and influence biochemical pathways through binding interactions at active sites or conformational changes in target proteins. Its effects on biological systems are an area of ongoing investigation, particularly regarding its safety and efficacy in therapeutic contexts.
The primary method for synthesizing phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester involves the phosphorylation of phenylphenol. This reaction typically employs phosphorus trioxide () as the phosphorylating agent in an appropriate solvent under controlled heating conditions. The general reaction can be represented as follows:
This method allows for the efficient production of the compound while maintaining its structural integrity .
Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester has a diverse range of applications:
Studies examining the interactions of phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester with various biological targets have revealed insights into its mechanism of action. The compound may interact with enzymes and receptors, potentially influencing metabolic pathways and cellular functions. This research is crucial for understanding both its beneficial uses and any possible toxicological effects .
Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester can be compared with several similar compounds that share structural features or applications:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Bis(tert-butylphenyl) phenyl phosphate | C26H31O4P | Similar plasticizing properties; different steric effects |
Di-tert-butylphenol phosphate | C20H27O4P | Lower molecular weight; different functional groups |
Phenol phosphate derivatives | Varies | Broad category; varying biological activities |
The uniqueness of phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester lies in its specific combination of functional groups that confer distinct chemical and physical properties suitable for various applications .
Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester is characterized by:
Property | Value |
---|---|
CAS Numbers | 65652-41-7, 261948-88-3 |
Molecular Formula | C₂₆H₃₁O₄P |
Molecular Weight | 438.5 g/mol |
IUPAC Name | bis(2-tert-butylphenyl) phenyl phosphate |
InChI Key | UQRSMZHDWDMLDH-UHFFFAOYSA-N |
The compound's structure features a phosphate core with three aromatic substituents, where two phenyl rings carry tert-butyl groups that provide steric hindrance and enhance the compound's physicochemical properties. The molecule adopts a trigonal pyramidal geometry around the phosphorus atom, consistent with other phosphate esters in its class.
The physical state of phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester at room temperature is typically a colorless to pale yellow liquid or solid with low volatility. Its bulky tert-butyl groups contribute to increased thermal stability compared to simple triaryl phosphates, making it suitable for high-temperature applications.
BPDP operates as a condensed-phase flame retardant in polyurethane foams, where its efficacy stems from both physical and chemical interactions. The phosphate moiety decomposes at elevated temperatures to generate phosphoric acid derivatives, which catalyze the formation of a char layer. This char acts as a thermal barrier, insulating the underlying polymer matrix from radiant heat and oxygen ingress [1] [6]. Concurrently, the tert-butyl substituents enhance thermal stability, delaying volatilization and promoting prolonged action during combustion [3].
In flexible polyurethane foams, BPDP achieves a limiting oxygen index (LOI) of 20.5–21.3%, surpassing untreated foams (17.0–18.5%) [6]. This improvement correlates with reduced peak heat release rates (pHRR) in cone calorimetry tests, where BPDP-containing foams exhibit a 30–40% decrease compared to unprotected counterparts [6]. The compound’s gas-phase activity is minimal, distinguishing it from vapor-phase halogenated retardants that interfere with radical chain reactions.
Table 1: Flame Retardant Performance of BPDP in Polyurethane Foams
Property | BPDP-Treated Foam | Untreated Foam |
---|---|---|
LOI (%) | 20.5–21.3 | 17.0–18.5 |
Peak Heat Release Rate (kW/m²) | 120–140 | 180–220 |
Char Residue (%) | 15–18 | <5 |
The plasticizing efficiency of BPDP arises from its ability to intercalate between polymer chains, reducing intermolecular forces and enhancing flexibility. The tert-butyl groups impart steric hindrance, which disrupts crystallinity in polymers like polyvinyl chloride (PVC) and polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends [3]. This structural feature also improves hydrolytic stability, as the bulky substituents shield the phosphate core from water-mediated degradation [3].
In PVC applications, BPDP reduces glass transition temperature (T₉) by 12–15°C at 10% loading, comparable to traditional phthalate plasticizers. However, its dual functionality as a flame retardant enables formulations with reduced additive complexity. For example, BPDP-plasticized PVC achieves a UL94 V-0 rating without supplemental flame retardants, whereas phthalate systems require additional brominated compounds [5].
Table 2: Thermal and Mechanical Properties of BPDP-Plasticized Polymers
Polymer | T₉ Reduction (°C) | Tensile Strength (MPa) | LOI (%) |
---|---|---|---|
PVC | 12–15 | 18–20 | 28–30 |
PC/ABS | 8–10 | 45–50 | 32–34 |
BPDP outperforms many halogenated flame retardants in environmental and performance metrics. In thermoplastic polyurethane (TPU) compositions, BPDP combined with phosphate salts achieves LOI values exceeding 35%, surpassing decabromodiphenyl ether (DecaBDE)-based systems (LOI: 28–30%) [5]. This enhancement arises from synergistic char formation rather than bromine’s radical-scavenging mechanism, reducing toxic fume emissions during combustion [5] [7].
Moreover, BPDP exhibits superior compatibility with engineering plastics. For instance, in polycarbonate resins, BPDP retains 90–95% of the polymer’s tensile strength at 15% loading, whereas tetrabromobisphenol A (TBBPA) causes a 20–25% reduction due to phase separation [3] [5]. Regulatory shifts—such as Maine’s restriction of halogenated flame retardants to <0.1% in upholstered furniture—further underscore BPDP’s viability as a sustainable alternative [1].
Table 3: Performance Comparison of BPDP and Halogenated Flame Retardants
Parameter | BPDP | DecaBDE | TBBPA |
---|---|---|---|
LOI (%) | 32–35 | 28–30 | 26–28 |
Tensile Strength Retention (%) | 90–95 | 75–80 | 70–75 |
Regulatory Status | Unrestricted | Banned in Maine | Restricted in EU |